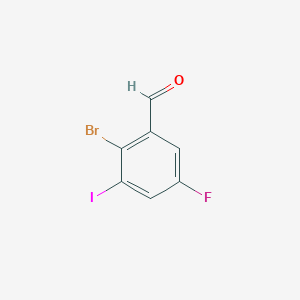

2-Bromo-5-fluoro-3-iodobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFIO |

|---|---|

Molecular Weight |

328.90 g/mol |

IUPAC Name |

2-bromo-5-fluoro-3-iodobenzaldehyde |

InChI |

InChI=1S/C7H3BrFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |

InChI Key |

FVZFRCJUJDFHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)I)F |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 2 Bromo 5 Fluoro 3 Iodobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-Bromo-5-fluoro-3-iodobenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. The electron-withdrawing nature of the three halogen substituents on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The formyl group readily undergoes nucleophilic addition, a fundamental reaction class for aldehydes. Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

For instance, organometallic reagents such as Grignard reagents can add to the aldehyde, forming secondary alcohols. While specific studies on this compound are not prevalent, the reaction of a related compound, 2-iodobenzaldehyde, with Grignard reagents selectively occurs at the formyl carbon to provide secondary alcohols clockss.org. Similarly, a cascade reaction involving 2-bromobenzaldehyde (B122850) is initiated by a nucleophilic addition step thieme-connect.com. These examples underscore the expected reactivity of the aldehyde moiety in the title compound, which would lead to the corresponding secondary alcohol upon reaction with a suitable organometallic nucleophile.

Condensation Reactions (e.g., Aldol (B89426) Condensations)

The aldehyde functionality can participate in condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are crucial for building more complex molecular architectures. Although direct examples of aldol condensations with this compound are not widely documented, related transformations highlight its potential.

A pertinent example is the use of 5-Bromo-2-iodobenzaldehyde (B52014) in copper-catalyzed cascade intermolecular condensation reactions to synthesize aza-fused polycyclic quinolines smolecule.com. This demonstrates the capability of the aldehyde group in polyhalogenated benzaldehydes to engage in complex condensation sequences. Another relevant reaction is the one-pot synthesis of 3-cinnamoyl-3-hydroxyphthalide derivatives from 2-bromobenzaldehyde, which proceeds through a cascade process initiated by nucleophilic addition thieme-connect.com. These findings suggest that this compound is a viable substrate for various condensation reactions, leading to diverse heterocyclic and polycyclic systems.

Redox Transformations of the Formyl Group

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can transform the aldehyde group into a carboxylic acid smolecule.com. This reaction would convert this compound into 2-Bromo-5-fluoro-3-iodobenzoic acid.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride smolecule.com. This transformation would yield (2-Bromo-5-fluoro-3-iodophenyl)methanol.

The table below summarizes the expected products from the redox transformations of this compound.

| Transformation | Reagent Example | Product Name |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Bromo-5-fluoro-3-iodobenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2-Bromo-5-fluoro-3-iodophenyl)methanol |

Halogen Reactivity and Site-Selective Functionalization

The presence of three different halogen atoms (fluorine, bromine, and iodine) on the aromatic ring, combined with the activating effect of the aldehyde group, makes this compound an interesting substrate for studying site-selective functionalization, particularly through nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Reactions with Polyhalogenated Systems

Nucleophilic aromatic substitution is a key reaction for aryl halides, especially when the aromatic ring is rendered electron-deficient by electron-withdrawing groups pressbooks.pub. In this compound, the aldehyde group and the halogens themselves activate the ring towards nucleophilic attack . The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex pressbooks.pubresearchgate.net. The stability of this intermediate is crucial for the reaction to proceed.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions masterorganicchemistry.com. This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine is particularly effective at stabilizing the negative charge in the intermediate through its inductive effect masterorganicchemistry.com.

In a study on the polyhalogenated compound 2,3,6-trifluoro-4-bromo-benzaldehyde, reaction with sodium methoxide (B1231860) resulted in the selective displacement of the C2-fluoro group, which is activated by the adjacent aldehyde group wuxibiology.com. This highlights the potential for regioselective SNAr reactions in similar systems.

Factors Governing Regioselectivity in SNAr Pathways

Several factors dictate the regioselectivity of nucleophilic attack on polyhalogenated aromatic systems.

Electronic Effects: The presence of strong electron-withdrawing groups (like the aldehyde and nitro groups) ortho or para to a halogen significantly accelerates the rate of substitution at that position by stabilizing the transient Meisenheimer complex pressbooks.pubnumberanalytics.com. In this compound, the aldehyde group is ortho to the bromine and meta to the iodine and fluorine. This positioning activates the C-Br and, to a lesser extent, the C-I and C-F bonds.

Leaving Group Ability: As noted, fluorine is generally the best leaving group in SNAr reactions due to its ability to stabilize the intermediate. However, in the context of the title compound, the situation is complex. While the C-F bond is highly polarized, the C-I bond is the weakest and most polarizable. The typical reactivity order is F > Cl ≈ Br > I wuxibiology.com.

Steric Effects: Bulky nucleophiles may preferentially attack less sterically hindered positions on the aromatic ring numberanalytics.com. The substitution pattern on this compound presents different steric environments around each halogen.

Computational Analysis: Quantum mechanics calculations, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into regioselectivity. The LUMO lobes indicate the most electrophilic sites susceptible to nucleophilic attack. For 2,3,6-trifluoro-4-bromo-benzaldehyde, analysis showed that the LUMO lobe at the C2 position was more accessible than at C6, correctly predicting the observed selectivity wuxibiology.com. A similar analysis for this compound would be necessary to predict the most likely site of SNAr.

The table below outlines the key factors influencing SNAr regioselectivity.

| Factor | Influence on Regioselectivity |

| Electronic Effects | Electron-withdrawing groups at ortho/para positions stabilize the Meisenheimer complex, directing the nucleophile to that site. pressbooks.pub |

| Leaving Group Ability | The general trend is F > Cl > Br > I, as the electronegativity of the halogen stabilizes the intermediate in the rate-determining step. masterorganicchemistry.comwuxibiology.com |

| Steric Hindrance | Nucleophilic attack is favored at less sterically crowded positions. numberanalytics.com |

| Nucleophile Nature | The size and reactivity of the nucleophile can influence the site of attack. numberanalytics.com |

| Solvent Effects | The solvent can influence reaction rates and selectivity by stabilizing intermediates and transition states. researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The utility of this compound in synthetic organic chemistry is significantly enhanced by its suitability as a substrate in various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic potential. In transition metal-catalyzed processes, the reactivity of aryl halides typically follows the order: C–I > C–Br > C–Cl > C–F. google.com This hierarchy suggests that the carbon-iodine bond is the most labile and therefore the most likely site for initial reaction under standard cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is highly effective for aryl iodides and bromides. nih.govmdpi.com For this compound, a Suzuki-Miyaura reaction would be expected to proceed with high selectivity at the C-I bond, allowing for the introduction of an aryl, vinyl, or alkyl group at the 3-position. Studies on related dihalogenated compounds, such as 5-Bromo-2-iodobenzaldehyde, have demonstrated selective coupling at the iodine position. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes. researchgate.net Similar to the Suzuki-Miyaura reaction, the oxidative addition of the palladium catalyst is most facile with the C-I bond. Therefore, a Heck reaction with this compound would predictably yield a 3-alkenyl substituted 2-bromo-5-fluorobenzaldehyde (B45324). The presence of electron-withdrawing groups, such as the fluorine and aldehyde moieties on the ring, can be beneficial for the oxidative addition step required to initiate the catalytic cycle. researchgate.net

Catalyst Systems for Selective Cross-Coupling

The selective functionalization of one halogen in the presence of another in polyhalogenated substrates is a significant challenge that can be addressed by the careful selection of the catalyst system. The choice of palladium precursor, ligand, base, and solvent all play crucial roles in modulating reactivity and selectivity.

Dual catalytic systems, for instance employing both nickel and cobalt, have been developed for the cross-electrophile coupling of aryl halides, allowing for rational optimization based on the substrate. nih.gov For a molecule like this compound, a typical catalyst system for selective Suzuki-Miyaura coupling at the iodo position would involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, and a suitable phosphine (B1218219) ligand and base.

To achieve sequential couplings, where the iodo- and bromo- positions are functionalized in separate steps, catalyst systems can be tuned. For the initial, more facile C-I coupling, a less reactive catalyst might suffice. For the subsequent, more challenging C-Br coupling, a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required to facilitate the oxidative addition to the C-Br bond. nih.gov

Strategies for Differentiating Halogen Reactivities

The inherent difference in bond dissociation energies of the C-I and C-Br bonds is the primary basis for differentiating their reactivities. Strategies to exploit this difference typically revolve around controlling the reaction conditions.

Temperature Control: Performing the reaction at a lower temperature often allows for the selective coupling at the more reactive C-I bond, leaving the C-Br bond untouched. A subsequent increase in temperature, or the addition of a more potent catalyst, can then initiate the reaction at the C-Br position.

One-Pot Sequential Coupling: A powerful strategy involves performing sequential cross-coupling reactions in a single reaction vessel. For bromo(iodo)arenes, an initial coupling can be performed at the iodo position. After consumption of the starting material, a second set of reagents (e.g., a different boronic acid and potentially a more active catalyst) can be added to the same pot to functionalize the bromo position. nih.gov This approach enables the rapid construction of molecular complexity from a single precursor.

Catalyst and Reagent Stoichiometry: Careful control over the stoichiometry of the coupling partner (e.g., the organoboron reagent in a Suzuki reaction) can also be used to achieve selectivity. Using one equivalent of the coupling partner will favor monosubstitution at the most reactive C-I site.

Metal-Mediated Halogen-Exchange Reactions

Halogen-exchange reactions, particularly the aromatic Finkelstein reaction, provide a method to convert one aryl halide into another. nih.gov These transformations are typically mediated by copper or nickel complexes and are governed by equilibrium. google.comnih.gov

For this compound, a metal-mediated halogen exchange could theoretically be employed. For example, reacting the compound with a source of bromide ions in the presence of a suitable catalyst could potentially replace the iodine with a bromine, although this would be an unfavorable equilibrium. More commonly, an aryl bromide can be converted to an aryl iodide using an iodide salt (e.g., CuI or KI) and a catalyst. nih.gov This could be a synthetic route to the title compound from a dibromo precursor, although direct iodination is often more straightforward. The reversibility of the process means that reaction conditions, such as the solvent and the precipitation of the resulting metal halide salt, are critical for driving the reaction to completion. nih.gov

C-H Functionalization Processes

Direct C-H functionalization is a powerful tool in organic synthesis that avoids the need for pre-functionalized starting materials. thieme-connect.com In principle, the aromatic C-H bonds on this compound could be targets for such reactions. The aldehyde group can act as a directing group, facilitating ortho C-H activation.

However, for a substrate as heavily substituted with halogens as this compound, C-H functionalization presents significant challenges. The C-H bonds are sterically hindered, and their reactivity is likely to be lower than that of the C-I and C-Br bonds. Most catalytic systems would favor oxidative addition at the carbon-halogen bonds over C-H activation. Therefore, while theoretically possible, selective C-H functionalization would require highly specialized directing groups and catalyst systems designed to overcome the high reactivity of the existing halogen substituents.

Exploration of Novel Reaction Pathways

Beyond the well-established cross-coupling reactions, the unique structure of this compound opens the door to other novel transformations.

Reactions of the Aldehyde Group: The aldehyde functionality is itself a versatile handle for a wide array of chemical reactions, including:

Oxidation to a carboxylic acid. smolecule.com

Reduction to a benzyl (B1604629) alcohol. smolecule.com

Wittig reactions to form alkenes. google.com

Condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Aryne Chemistry: Polyhalogenated aromatic compounds can sometimes serve as precursors for the formation of highly reactive aryne intermediates. An appropriately chosen base and reaction conditions could potentially lead to the elimination of HBr or HI to form a fluorinated iodo- or bromo-benzyne, which could then be trapped by a suitable diene or nucleophile. The annulation of arynes generated from 2-haloarenecarboxaldehydes has been used to synthesize fluoren-9-ones. nih.gov

Multicomponent Reactions: The presence of multiple reactive sites allows for the design of complex multicomponent or cascade reactions, where several bonds are formed in a single operation, leading to a rapid increase in molecular complexity from a relatively simple starting material.

The Synthetic Versatility of this compound in Complex Chemical Synthesis

The polyhalogenated aromatic compound this compound is a highly functionalized synthetic building block. Its structure, featuring an aldehyde group and three distinct halogen atoms (bromine, fluorine, and iodine) on a benzene (B151609) ring, offers a platform for complex molecular engineering. The differential reactivity of the C-I, C-Br, and C-F bonds allows for a series of selective, stepwise chemical modifications, making it a valuable intermediate in the synthesis of diverse and complex molecular architectures. This article explores its application as a synthetic intermediate in the construction of complex molecules, including heterocyclic systems, polyhalogenated aromatics, functional materials, and compounds of interest in medicinal chemistry.

Application As a Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of three different halogens alongside a reactive aldehyde group makes 2-Bromo-5-fluoro-3-iodobenzaldehyde a versatile precursor for creating sophisticated organic molecules. The iodine and bromine atoms are particularly amenable to various palladium-catalyzed cross-coupling reactions, while the aldehyde group can participate in condensations, oxidations, or reductions. This multi-functional nature allows chemists to build molecular complexity in a controlled manner.

The compound serves as a foundational element for constructing a wide array of molecular frameworks, from nitrogen-containing heterocycles to complex biaryl systems, which are pivotal in the development of new drugs and agricultural products.

While direct synthesis of heterocycles using this compound is not extensively documented in the reviewed literature, the utility of closely related polyhalogenated and aminohalogenated benzaldehydes in forming quinazoline (B50416) scaffolds is well-established. These reactions highlight the potential synthetic routes available for the title compound. For instance, the related compound 2-bromo-5-fluorobenzaldehyde (B45324) has been used in the laboratory synthesis of quinazolinones, a class of compounds known for their potential antitumor activity researchgate.net.

A common strategy involves the reaction of an ortho-aminobenzaldehyde derivative with a nitrogen source. A notable example is the use of 2-amino-3-bromo-5-iodobenzaldehyde as an intermediate to synthesize 8-bromo-2-chloro-6-iodoquinazoline, which is subsequently converted into bioactive 2,8-diamino-quinazolines scielo.brscielo.brresearchgate.net. This demonstrates a pathway where the aldehyde group participates in cyclization to form the heterocyclic core. General methods often employ copper- or palladium-catalyzed reactions to construct the quinazoline ring system from ortho-halobenzaldehyde precursors mdpi.comacs.org. The Larock heteroannulation, a palladium-catalyzed reaction of ortho-haloanilines with alkynes, is another powerful method for creating nitrogen-containing heterocycles like indoles ub.edu.

These established methods suggest that this compound, after conversion of the ortho-bromo group to an amine, could be a valuable precursor for preparing highly substituted quinazolinones and related fused heterocyclic systems.

Table 1: Synthesis of Quinazoline Derivatives from Related Benzaldehyde (B42025) Precursors

| Starting Material | Reagents | Product | Application/Significance | Reference(s) |

|---|---|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | (Not specified) | Quinazolinone derivatives | Laboratory synthesis of compounds with potential antitumor activity. | researchgate.net |

The presence of both an iodo and a bromo substituent makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions to form polyhalogenated biaryl compounds. In palladium-catalyzed reactions like the Suzuki or Stille coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity difference allows for a selective reaction at the iodine position, leaving the bromine atom intact for a subsequent, different coupling reaction. This stepwise approach is fundamental in the controlled synthesis of complex, unsymmetrical biaryls and other poly-aromatic systems .

Furthermore, related dihalobenzaldehydes have been used to construct other complex aromatic systems. For example, 5-bromo-2-iodobenzaldehyde (B52014) undergoes a palladium-catalyzed annulation reaction with in-situ generated benzynes to produce 2-bromofluoren-9-one, a polycyclic aromatic ketone nih.gov. This process is tolerant of multiple halogen substituents, suggesting a similar transformation would be feasible with this compound to create highly substituted fluorenone frameworks nih.gov.

Table 2: Potential Selective Reactions for Polyhalogenated Aromatic Synthesis

| Reaction Type | Reactive Site | Catalyst/Reagents | Potential Product Type | Significance |

|---|---|---|---|---|

| Suzuki Coupling | C-I bond | Pd catalyst, Boronic acid | Bromo-fluoro-iodo-biphenyl-carbaldehyde | Selective formation of a C-C bond, preserving the C-Br bond for further functionalization. |

| Sonogashira Coupling | C-I bond | Pd/Cu catalyst, Terminal alkyne | Alkynyl-bromo-fluoro-benzaldehyde | Introduction of an alkyne group for further cyclization or modification reactions. |

| Buchwald-Hartwig Amination | C-Br bond | Pd catalyst, Amine | Amino-fluoro-iodo-biaryl-carbaldehyde | Selective C-N bond formation after a previous C-C coupling at the C-I position. |

| Palladium-Catalyzed Annulation | C-I bond | Pd catalyst, Aryne precursor | Highly substituted Fluoren-9-one | Construction of complex polycyclic aromatic systems. |

Halogenated benzaldehydes are crucial building blocks in the chemical industry, serving as starting materials for pharmaceuticals, agrochemicals, and electronic materials lookchem.comgoogle.combuyersguidechem.com. The introduction of fluorine, in particular, can significantly enhance the biological activity of a molecule by altering properties like lipophilicity and metabolic stability google.com.

This compound is classified as a pharmaceutical intermediate, valued for its potential in constructing complex, biologically active molecules bldpharm.com. Its utility is underscored by research on analogous compounds. For instance, derivatives of 2-amino-3-bromo-5-iodobenzaldehyde are precursors to potent, bioactive quinazolines scielo.brscielo.br. The ability to perform selective, sequential reactions on the molecule's different halogen sites makes it an ideal starting point for building the complex scaffolds required for modern drug discovery and the development of advanced agrochemicals google.com.

The reactivity of the aldehyde group allows for the transformation of this compound into monomers suitable for polymerization.

A well-documented application for structurally related perfluorohalogenated benzaldehydes is their use in the Wittig reaction to create functional styrene (B11656) monomers researchgate.netthieme-connect.comthieme-connect.comresearchgate.net. The Wittig reaction converts the aldehyde group into a vinyl group (-CH=CH₂), transforming the benzaldehyde into a polymerizable styrene derivative.

In this context, this compound could serve as a precursor to a unique tri-halogenated styrene monomer. The resulting monomer would feature iodine and bromine atoms, which are known to act as effective halogen bond (XB) donors. Halogen bonding is a noncovalent interaction that is increasingly used in materials science and supramolecular chemistry to direct the assembly of smart polymer materials researchgate.netthieme-connect.com. Therefore, polymers derived from a monomer based on this compound could possess unique self-assembly and material properties.

The derivatives of polyhalogenated benzaldehydes are a subject of significant interest in medicinal chemistry. The core structure of this compound provides a template for synthesizing new compounds with potential therapeutic applications.

Research on analogous compounds illustrates this potential. Quinazolinones synthesized from 2-bromo-5-fluorobenzaldehyde have been investigated for their antitumor properties researchgate.net. Similarly, various bioactive quinazolines have been prepared from 2-amino-3-bromo-5-iodobenzaldehyde scielo.brscielo.br. The related compound 2-bromo-5-iodobenzaldehyde (B1440543) has been shown to have biological activity, including the potential to modulate the function of metabolic enzymes like cytochrome P450 smolecule.com. The diverse biological activities found in these closely related structures underscore the value of this compound as a starting point for developing new therapeutic agents.

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Bromo-5-fluoro-3-iodobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aldehydic proton and the two aromatic protons. The aldehydic proton (CHO) typically resonates at a downfield chemical shift, generally in the range of δ 9.5–10.5 ppm, due to the deshielding effect of the carbonyl group.

The two aromatic protons will appear as doublets of doublets, a result of coupling to each other (ortho-coupling) and to the fluorine atom. The proton at position C4 will likely show a larger coupling constant with the fluorine at C5 compared to the proton at C6. The precise chemical shifts are influenced by the combined electronic effects of the three different halogen substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 10.5 | s (or t due to long-range coupling) | - |

| Ar-H4 | 7.5 - 8.0 | dd | ³JH-H, ⁴JH-F |

| Ar-H6 | 7.2 - 7.7 | dd | ³JH-H, ⁴JH-F |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Seven distinct signals are anticipated for this compound: one for the carbonyl carbon and six for the aromatic carbons. The carbonyl carbon is the most deshielded, typically appearing around δ 190 ppm.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to fluorine (C5) will exhibit a large C-F coupling constant. The carbons attached to the heavier halogens, bromine (C2) and iodine (C3), will have their shifts influenced by the inductive and resonance effects of these atoms. The signals for C1, C4, and C6 will also be shifted according to their positions relative to the four different substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | 185 - 195 | Present (small, 3JC-F) |

| C1 | 130 - 140 | Present (small, 2JC-F) |

| C2-Br | 115 - 125 | Present (small, 2JC-F) |

| C3-I | 90 - 100 | Present (small, 3JC-F) |

| C4 | 135 - 145 | Present (small, 3JC-F) |

| C5-F | 160 - 170 | Present (large, 1JC-F) |

| C6 | 110 - 120 | Present (small, 2JC-F) |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. beilstein-journals.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely appear as a multiplet due to coupling with the aromatic protons at the C4 and C6 positions. The analysis of these coupling constants helps to confirm the substitution pattern on the aromatic ring. beilstein-journals.org

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules. doi.orgnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons (H4 and H6), confirming their ortho relationship. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively link the H4 and H6 signals to their corresponding C4 and C6 carbon signals. uni-regensburg.de

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary (non-protonated) carbons. For instance, the aldehydic proton would show correlations to the C1, C2, and C6 carbons. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular framework and confirm the positions of the substituents. uni-regensburg.dersc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This band is typically observed in the range of 1690-1715 cm⁻¹. The exact position is sensitive to the electronic effects of the ring substituents. pressbooks.pub

Other key vibrational frequencies include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aldehydic C-H Stretch: Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band typically found in the 1200-1300 cm⁻¹ region.

C-Br and C-I Stretches: These appear in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Weak-Medium |

| Aldehyde C-H | Stretching | 2700 - 2900 (typically two bands) | Weak |

| Aldehyde C=O | Stretching | 1690 - 1715 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Weak |

| C-F | Stretching | 1200 - 1300 | Strong |

| C-Br | Stretching | 500 - 650 | Medium-Strong |

| C-I | Stretching | ~500 | Medium-Strong |

Conformational Analysis via Vibrational Modes

The conformational landscape of substituted benzaldehydes like this compound is critical for understanding its reactivity and intermolecular interactions. The orientation of the aldehyde group relative to the halogen substituents on the benzene (B151609) ring gives rise to different conformers, typically cis and trans isomers. Theoretical studies on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde (B45324), have utilized Density Functional Theory (DFT) calculations with methods like B3LYP and basis sets such as 6-311G(d) to determine the most stable conformer. researchgate.net For 2-bromo-5-fluorobenzaldehyde, the trans conformer, where the carbonyl oxygen is oriented away from the bromine atom, was found to be the more stable form. researchgate.net

A similar computational approach, involving potential energy surface (PES) scans, would be necessary to identify the stable conformers of this compound. Once the minimum energy conformers are identified, their vibrational frequencies can be calculated. These theoretical frequencies are then correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. This comparison allows for a detailed assignment of the observed vibrational modes, including the characteristic stretches of the C=O, C-H, C-Br, C-F, and C-I bonds, as well as the various bending and ring deformation modes. Potential energy distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational bands to specific internal coordinates.

Table 1: Hypothetical Vibrational Mode Assignments for this compound Based on DFT Calculations

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C-H)aldehyde | ~2850 | Aldehyde C-H stretch |

| ν(C=O) | ~1700 | Carbonyl stretch |

| ν(C=C)ring | ~1580-1600 | Aromatic ring stretch |

| ν(C-F) | ~1200-1250 | C-F stretch |

| ν(C-Br) | ~650-700 | C-Br stretch |

| ν(C-I) | ~500-550 | C-I stretch |

Note: This table is illustrative and actual values would require specific experimental and computational analysis for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. msu.edu For aromatic aldehydes, the observed absorption bands in the UV-Vis spectrum correspond primarily to π→π* and n→π* transitions. The π→π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the carbonyl group. The less intense n→π* transitions involve the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

Analysis of Absorption Maxima and Molar Absorptivities

The analysis of a UV-Vis spectrum involves identifying the wavelength of maximum absorption (λmax) for each electronic transition and determining the corresponding molar absorptivity (ε). The λmax value indicates the energy of the transition, while ε is a measure of the probability of that transition occurring. For benzaldehyde (B42025) derivatives, intense absorption bands attributed to π→π* transitions are typically observed at shorter wavelengths (below 300 nm), while the weaker n→π* transition appears at longer wavelengths. The specific positions and intensities of these bands for this compound would be influenced by the electronic effects of the three halogen substituents (Br, F, I) on the energy levels of the molecular orbitals. Experimental determination of λmax and ε would require dissolving the compound in a suitable solvent, such as chloroform (B151607) or methanol, and recording its spectrum using a spectrophotometer. tdx.cat

Table 2: Typical Electronic Transitions and Expected Absorption Regions for Halogenated Benzaldehydes

| Transition | Typical λmax Range (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π→π | 240 - 280 | High (10,000 - 50,000 L mol⁻¹ cm⁻¹) |

| n→π | 300 - 350 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Note: This table provides a general guide. The exact values for this compound must be determined experimentally.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Computational chemistry provides a powerful tool for predicting and interpreting electronic spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited-state properties of molecules, including their UV-Vis absorption spectra. mdpi.compageplace.de This approach can accurately predict the energies of electronic transitions (and thus λmax values) and their corresponding oscillator strengths, which are related to molar absorptivities. mdpi.com

To predict the UV-Vis spectrum of this compound, TD-DFT calculations would be performed on its optimized ground-state geometry. researchgate.net Functionals such as B3LYP or CAM-B3LYP are commonly used in conjunction with appropriate basis sets (e.g., 6-311+G(d,p)). researchgate.netmdpi.com The calculations can also be performed incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.com The predicted spectrum helps in assigning the experimentally observed absorption bands to specific molecular orbital transitions (e.g., HOMO→LUMO). mdpi.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Table 3: Key Crystallographic Parameters Determined from Single-Crystal XRD

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |

| R-factor | An indicator of the quality of the fit between the calculated and observed diffraction data. |

Note: The values for these parameters can only be obtained through experimental X-ray diffraction analysis of a single crystal of the compound.

Analysis of Intermolecular Interactions in Crystalline States (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In halogenated organic molecules, halogen bonds have emerged as a significant and directional non-covalent interaction that influences crystal packing. iucr.orgnih.gov For this compound, the presence of three different halogen atoms (F, Br, I) creates the potential for a variety of halogen bonds (e.g., I···O, Br···O, Br···F). researchgate.netresearchgate.net These interactions occur when an electrophilic region on one halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair on an oxygen or another halogen atom. iucr.org

In addition to halogen bonds, weaker interactions such as C-H···O hydrogen bonds, involving the aldehyde proton or aromatic protons and the carbonyl oxygen, are also expected to play a role in stabilizing the crystal structure. researchgate.net The analysis of the crystal packing obtained from XRD data allows for the identification and characterization of these interactions by examining the intermolecular distances and angles between neighboring molecules. For instance, a Br···F contact distance shorter than the sum of their van der Waals radii would be indicative of a halogen bond. researchgate.net These collective interactions dictate the supramolecular architecture of the compound in the solid state. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique in academic research for the unambiguous identification and structural elucidation of novel compounds. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. researchgate.netlongdom.org This precision is fundamental for determining the exact elemental composition of a molecule. uky.edu

In the structural confirmation of "this compound," HRMS serves as a definitive tool. By providing a highly accurate mass measurement, researchers can validate the molecular formula, C₇H₃BrFIO, with a high degree of confidence. measurlabs.comnih.gov The technique can distinguish between molecules that have the same nominal mass but differ in their elemental composition, a common challenge in the analysis of complex organic molecules. researchgate.net

When a sample of this compound is introduced into a high-resolution mass spectrometer, it is ionized, and the resulting molecular ion is analyzed. The instrument measures the m/z value with very low error, often in the parts-per-million (ppm) range. longdom.orgnih.gov This experimentally determined accurate mass is then compared to the theoretically calculated exact mass for the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the correct identification of the compound.

The theoretical monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, and ¹⁶O). This calculated value is the benchmark against which the experimental data is compared.

Interactive Data Table: Theoretical Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₇H₃BrFIO | [M]⁺ | 328.8447 |

Note: This table presents the calculated theoretical monoisotopic mass. Experimental values from HRMS analysis would be expected to align closely with this figure.

Furthermore, the presence of bromine and iodine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). The resulting M, M+2 isotopic pattern from the bromine atom provides an additional layer of confirmation for the presence of this halogen in the molecular structure. High-resolution instrumentation can clearly resolve these isotopic peaks, and their relative abundances can be compared with theoretical predictions to further substantiate the compound's identity. acs.org

While detailed research findings on the specific HRMS analysis of this compound are not extensively published in publicly accessible academic literature, the principles of the technique underscore its essential role. Any rigorous academic study detailing the synthesis and characterization of this compound would undoubtedly rely on HRMS data to provide unequivocal proof of its identity and elemental composition.

Computational and Theoretical Investigations of 2 Bromo 5 Fluoro 3 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For halogenated benzaldehydes, DFT methods, particularly using the B3LYP functional, have shown excellent agreement with experimental data. nih.govresearchgate.net

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. For substituted benzaldehydes, geometry optimization typically leads to a planar structure for the benzene (B151609) ring, with the substituents lying in the same plane.

Computational analyses of the analog compound, 2-bromo-5-fluorobenzaldehyde (B45324), using DFT and ab initio methods (RHF/6-311G, B3LYP/6-311G, and B3PW91/6-311G*), predict a planar molecular structure with C(s) symmetry. nih.gov It is expected that 2-bromo-5-fluoro-3-iodobenzaldehyde would also adopt a largely planar conformation to maximize conjugation, though some minor distortion of the formyl group out of the ring plane might occur due to steric hindrance between the bulky ortho substituents (bromine and iodine) and the aldehyde group. The aldehyde functional group is predicted to retain its characteristic sp² hybridization and planar geometry. The addition of a large iodine atom at the 3-position would likely lead to increased bond lengths for the adjacent C-C bonds and some deformation of the bond angles within the ring to alleviate steric strain.

Below is a table of selected optimized geometrical parameters for the more stable trans conformer of the related molecule, 2-bromo-5-fluorobenzaldehyde, obtained from DFT (B3LYP/6-311G*) calculations. These values provide a reasonable estimate for the corresponding parameters in this compound.

Table 1: Predicted Geometrical Parameters for trans-2-Bromo-5-fluorobenzaldehyde (Analog)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-Br Bond Length | 1.895 |

| C-F Bond Length | 1.348 |

| C=O Bond Length | 1.215 |

| C-C (Aromatic) Bond Lengths | 1.388 - 1.411 |

| C-CHO Bond Length | 1.480 |

| C-C-Br Bond Angle | 121.5 |

| C-C-F Bond Angle | 119.2 |

| O=C-H Bond Angle | 120.4 |

Vibrational frequency analysis, performed computationally, is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. For a molecule like this compound, with 12 atoms, there are 3N-6 = 30 fundamental vibrational modes. nih.gov

Studies on 2-bromo-5-fluorobenzaldehyde have provided a complete assignment of its vibrational spectra through DFT calculations, which show excellent agreement with experimental FT-IR and FT-Raman data. nih.gov The most prominent and characteristic vibration is the carbonyl (C=O) stretching of the aldehyde group, which is expected to appear as a strong band in the IR spectrum, typically around 1700 cm⁻¹. The precise frequency is influenced by the electronic effects of the halogen substituents. Other key vibrations include the aromatic C-H stretching modes (typically 3000-3100 cm⁻¹), aromatic C-C stretching vibrations (1400-1600 cm⁻¹), and the carbon-halogen (C-F, C-Br, C-I) stretching and bending modes at lower wavenumbers. The C-I stretching vibration is expected in the far-infrared region due to the heavy mass of the iodine atom.

Table 2: Selected Predicted Vibrational Frequencies for trans-2-Bromo-5-fluorobenzaldehyde (Analog)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(C=O) | ~1710 | Carbonyl Stretch |

| ν(C-H) | ~3080 | Aromatic C-H Stretch |

| ν(C-F) | ~1250 | C-F Stretch |

| β(C-H) | ~1170 | In-plane C-H Bend |

| ν(C-Br) | ~680 | C-Br Stretch |

Substituted benzaldehydes can exist as different conformers depending on the orientation of the aldehyde group relative to the adjacent substituents on the benzene ring. These are typically referred to as cis and trans (or O-cis and O-trans) conformers.

Detailed conformational analysis on 2-bromo-5-fluorobenzaldehyde has shown the existence of two planar conformers: O-trans and O-cis, with respect to the relative orientation of the carbonyl oxygen and the ortho-bromine atom. nih.govresearchgate.net Ab initio and DFT calculations consistently predict that the O-trans isomer is the more stable, lower-energy form, with a calculated energy difference of 2.95 kcal/mol. nih.govnih.gov This preference for the trans conformation is also observed in the solid-state crystal structure. nih.govresearchgate.net For this compound, which has two bulky ortho substituents (Br and I), it is highly probable that the steric hindrance would strongly favor a conformation where the carbonyl oxygen is directed away from the larger halogen atom, likely the iodine. Therefore, the O-trans conformer with respect to the bromine atom is expected to be the global energy minimum.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. pageplace.de A smaller energy gap implies higher reactivity.

Table 3: Representative Frontier Orbital Energies from a Related Halogenated Aromatic Aldehyde

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.98 |

| LUMO Energy | -2.37 |

| Energy Gap (ΔE) | 4.61 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atom would also contribute to a negative potential region. scholaris.ca Conversely, the hydrogen atom of the aldehyde group and the aromatic hydrogen would be characterized by positive potential. A particularly important feature in heavy halogenated compounds is the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom (in this case, iodine and bromine). iucr.org This positive region on the iodine atom makes it a potential halogen bond donor, allowing for specific non-covalent interactions that can be crucial in crystal engineering and molecular recognition.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular delocalization (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. These interactions contribute significantly to molecular stability.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. For this compound, these descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting the molecule's behavior in chemical reactions. A harder molecule is generally less reactive, while a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. mdpi.com

The following table summarizes the key global reactivity descriptors for this compound, typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netpageplace.de

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. acs.org |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of the molecule. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. acs.org |

Reaction Mechanism and Regioselectivity Studies

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving polysubstituted aromatic compounds like this compound.

The presence of multiple halogen substituents on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies can model the attack of a nucleophile at the different carbon atoms bearing a halogen. These models help in understanding the preferred reaction pathway. The calculations typically involve geometry optimization of the starting materials, the Meisenheimer intermediate (the adduct of the nucleophile and the aromatic ring), and the products. The relative energies of these species determine the feasibility of the reaction pathway. For instance, in reactions with nucleophiles, the carbonyl group's electrophilicity is a key factor.

To understand the kinetics of a reaction, it is essential to calculate the energy profile, which includes the energies of reactants, intermediates, transition states, and products. For this compound, this would involve mapping the potential energy surface for a given reaction, for example, a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction. ub.edu The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy indicates a faster reaction. These calculations can be performed using various DFT functionals. acs.org

The regioselectivity of reactions involving this compound is governed by a combination of electronic and steric factors. The three different halogen atoms (F, Br, I) and the aldehyde group create a unique electronic distribution on the benzene ring.

Electronic Factors: The electron-withdrawing nature of the halogens and the aldehyde group activates the ring for nucleophilic attack. The relative electronegativity and polarizability of the halogens influence the stability of the intermediates. The iodine atom, being the most polarizable and the best leaving group among the halogens, is often the preferred site for substitution in SNAr reactions. acs.org Molecular Electrostatic Potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule, guiding the prediction of nucleophilic and electrophilic attack sites. pageplace.de

Steric Factors: The steric hindrance around the potential reaction sites also plays a crucial role. The bulky iodine and bromine atoms can sterically hinder the approach of a nucleophile to the adjacent positions. The relative positions of the substituents dictate the accessibility of each reaction site. d-nb.info

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with large hyperpolarizability are of interest for applications in non-linear optics (NLO). Theoretical calculations can predict the NLO properties of this compound. The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response. DFT calculations are commonly employed to compute the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). researchgate.net The presence of donor and acceptor groups and an extended π-conjugated system can enhance NLO properties. For this compound, the interplay between the electron-withdrawing aldehyde and halogen groups and the aromatic ring will determine its NLO response. mdpi.com

A typical computational study would report the following NLO properties:

| Property | Symbol | Unit (esu) | Significance |

| Dipole Moment | μ | Debye | Measures the polarity of the molecule. |

| Polarizability | α | 10-24 | The ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | β | 10-30 | Responsible for second-order NLO phenomena like second-harmonic generation. mdpi.com |

Note: The values in this table are illustrative of what would be calculated in a dedicated study.

Advanced Quantum Chemical Methods

For more accurate predictions of the electronic structure and properties of this compound, advanced quantum chemical methods beyond standard DFT can be employed. These methods include:

Post-Hartree-Fock methods: Such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, which provide a more accurate treatment of electron correlation. researchgate.net

Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties, such as UV-Vis absorption spectra, which are important for understanding the photophysical behavior of the molecule. pageplace.de

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and intermolecular interactions within the crystal structure of the compound. researchgate.net

These advanced methods, while computationally more demanding, can provide a deeper understanding of the molecule's behavior and properties, which is crucial for the design of new materials and synthetic pathways.

Structure Reactivity Relationships and Intermolecular Interactions

Influence of Halogen Substituents on Aromatic Ring Activation/Deactivation

Substituents on a benzene (B151609) ring significantly influence its reactivity towards electrophilic aromatic substitution by either donating or withdrawing electron density. Halogens exhibit a dual nature; they are deactivating yet direct incoming electrophiles to the ortho and para positions. This behavior stems from the interplay of two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond. This electron withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene. This effect deactivates the ring. libretexts.org

Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the aromatic π-system. libretexts.org This donation of electron density increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at these sites.

In the case of halogens, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring. libretexts.org The aldehyde group (-CHO) is also a deactivating group, withdrawing electrons through both induction and resonance, and it directs incoming electrophiles to the meta position.

For 2-Bromo-5-fluoro-3-iodobenzaldehyde, the aromatic ring is substituted with four deactivating groups. The deactivating strength of halogens correlates with their electronegativity and size; as electronegativity decreases and size increases down the group, the deactivating effect becomes stronger. libretexts.org Therefore, the order of deactivation is I > Br > Cl > F. libretexts.org In this molecule, the cumulative deactivating influence of the iodine, bromine, fluorine, and aldehyde groups renders the aromatic ring significantly less reactive toward electrophilic substitution.

| Substituent | Effect on Aromatic Ring | Directing Influence |

| -Br | Deactivating (Inductive > Resonance) | ortho, para |

| -F | Deactivating (Inductive > Resonance) | ortho, para |

| -I | Deactivating (Inductive > Resonance) | ortho, para |

| -CHO | Deactivating (Inductive & Resonance) | meta |

Stereoelectronic Effects in Polyhalogenated Benzaldehydes

Stereoelectronic effects, which encompass the influence of molecular geometry on electronic properties, are prominent in polyhalogenated benzaldehydes like this compound. The proximity of the bulky and electronegative halogen atoms to the formyl (-CHO) group at the ortho positions (bromine and iodine) creates significant electronic and steric interactions.

Research on ortho-substituted benzaldehydes shows that electronegative substituents near the formyl C-H bond lead to a notable increase in the one-bond carbon-hydrogen spin-spin coupling constant (¹JCHf). acs.orgresearchgate.net This phenomenon is attributed primarily to through-space electrostatic effects rather than traditional hyperconjugative interactions. researchgate.net For 2,6-disubstituted benzaldehydes, a competitive steric repulsion exists between the carbonyl oxygen and one ortho-halogen (C=O···X) and the formyl hydrogen and the other ortho-halogen (C–H···X). acs.org These interactions can influence the geometry of the aldehyde group, such as the H-C-C bond angle and the C-H bond length, which in turn affects the electronic structure and reactivity of the molecule. acs.org The presence of both a large bromine atom and an even larger iodine atom flanking the aldehyde group in this compound suggests that these steric and electrostatic repulsions are substantial, playing a key role in defining its conformational preferences and reactivity.

Role of Halogen Bonding in Supramolecular Assembly and Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or even another halogen. researchgate.netulb.ac.be This interaction has become a powerful tool in crystal engineering for constructing complex supramolecular architectures. researchgate.net The strength of a halogen bond donor can be enhanced by attaching electron-withdrawing groups to the carbon backbone, which makes the σ-hole more positive. iucr.org

In this compound, several potential halogen bonds can dictate its solid-state packing:

Iodine as a Donor: Iodine is an excellent halogen bond donor. The electron-withdrawing fluorine and aldehyde groups on the ring enhance the electrophilicity of the iodine atom's σ-hole. iucr.orgscispace.com This makes strong I···O (with the aldehyde oxygen of a neighboring molecule) or I···F interactions highly probable.

Bromine as a Donor: Bromine can also act as a halogen bond donor, though it is generally weaker than iodine. nih.gov

Halogens as Acceptors: The fluorine atom and the carbonyl oxygen are potential halogen bond acceptors.

Crystal structure analysis of the related compound 2-bromo-5-fluorobenzaldehyde (B45324) reveals the presence of short Br⋯F intermolecular interactions, highlighting the role of these forces in its solid-state assembly. nih.gov For this compound, the combination of a strong donor (I), a moderate donor (Br), and potential acceptors (F, O) creates a high potential for a complex and robust network of halogen bonds, which would be a primary determinant of its crystal packing. These interactions, along with potential π-stacking of the aromatic rings, are crucial for its supramolecular assembly. nih.gov

Impact of Fluorine and Iodine on Molecular Properties and Reactivity

The presence of both fluorine and iodine on the same aromatic ring results in a unique combination of properties and reactivity patterns.

Fluorine's Influence:

High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. libretexts.org

Reactivity Modulation: The presence of fluorine atoms on an aromatic ring is known to enhance the strength of other halogens, like iodine or bromine, as halogen bond donors. iucr.org

Bond Strength: The C-F bond is exceptionally strong, making it generally unreactive under conditions that might cleave C-Br or C-I bonds.

Iodine's Influence:

Polarizability and Bond Weakness: Iodine is the largest and least electronegative of the three halogens in the molecule. libretexts.org The C-I bond is longer, weaker, and more polarizable than C-Br and C-F bonds.

Reactivity Hotspot: The weak C-I bond makes the iodine position the most likely site for reactions such as nucleophilic aromatic substitution, and especially for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille). This allows for the selective introduction of new functional groups at the C-3 position.

Halogen Bonding: As a large, polarizable atom, iodine is a superior halogen bond donor compared to bromine and chlorine, a key factor in its supramolecular chemistry. nih.govresearchgate.net

The combination of a stable C-F bond, a moderately reactive C-Br bond, and a highly reactive C-I bond provides a platform for sequential and site-selective chemical modifications.

| Property | Fluorine | Iodine |

| Size/Atomic Radius | Small | Large |

| Electronegativity | Highest (3.98) | Lowest (2.66) |

| C-X Bond Strength | Strongest | Weakest |

| Polarizability | Low | High |

| Primary Reactivity | Inductive effects, enhances other halogen bonds | Site for coupling reactions, strong halogen bond donor |

Conformational Preferences and Their Energetic Implications

The rotation of the aldehyde group relative to the aromatic ring in substituted benzaldehydes leads to different conformers, often designated as cis or trans (or O-cis/O-trans) with respect to an ortho substituent. The energetic preference for a particular conformer is determined by a delicate balance of steric hindrance and electronic interactions (e.g., dipole-dipole, electrostatic repulsion/attraction). researchgate.netresearchgate.net

For the closely related molecule, 2-bromo-5-fluorobenzaldehyde, both theoretical calculations and experimental crystal structure data confirm that the more stable conformer is the one where the carbonyl oxygen is trans to the ortho-bromine substituent. nih.gov This preference minimizes the steric and electrostatic repulsion between the electronegative oxygen and the bromine's lone pairs.

In this compound, the aldehyde group is flanked by two ortho substituents: bromine at C-2 and iodine at C-3 (relative to the aldehyde at C-1). Given the significant steric bulk of both bromine and especially iodine, strong repulsive interactions with the formyl group are expected. The large size of the iodine atom would likely create substantial steric strain, heavily influencing the rotational barrier of the C-C bond between the ring and the aldehyde group. pharmacy180.com It is highly probable that the molecule adopts a conformation that minimizes the severe steric clashes between the aldehyde group and its two large ortho neighbors. The energetic cost of rotating the aldehyde group would be significant, effectively "locking" the molecule into its lowest-energy conformation. masterorganicchemistry.commasterorganicchemistry.com This preferred conformation will, in turn, dictate how the molecule presents itself for intermolecular interactions and chemical reactions.

Referenced Compounds

| Compound Name |

| This compound |

| 2-bromo-5-fluorobenzaldehyde |

| Benzene |

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of 2-Bromo-5-fluoro-3-iodobenzaldehyde will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. moderndynamics.inacs.orgnih.gov Current synthetic approaches often rely on traditional methods that may involve hazardous reagents, stoichiometric waste, and significant energy consumption. instituteofsustainabilitystudies.com Future research is expected to focus on several key areas to develop more sustainable alternatives.

One promising direction is the adoption of biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions, often in aqueous media. mdpi.com For instance, the enzymatic halogenation or formylation of a suitable precursor could offer a greener pathway. Another area of focus is the use of safer and more environmentally benign solvents, such as water, ethanol, or supercritical carbon dioxide, to replace hazardous organic solvents like dichloromethane. instituteofsustainabilitystudies.commdpi.com Furthermore, the development of catalytic processes to replace stoichiometric reagents is a cornerstone of green chemistry. instituteofsustainabilitystudies.com This includes designing reactions with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, thereby minimizing waste. instituteofsustainabilitystudies.com One-pot and multicomponent reactions, which reduce the number of synthetic steps and purification stages, will also be crucial in developing more sustainable synthetic routes. acs.orgnih.gov

The principles of green chemistry are not merely theoretical aspirations but are increasingly being implemented in the pharmaceutical industry to create more sustainable drug development processes. mdpi.com The application of these principles to the synthesis of complex intermediates like this compound represents a significant and necessary evolution in chemical manufacturing.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. vapourtec.comresearchgate.netmt.comseqens.comnumberanalytics.com For a molecule like this compound, these technologies promise enhanced safety, improved efficiency, and greater scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. seqens.comnumberanalytics.com This level of control can lead to higher yields, improved product quality, and fewer impurities. mt.com The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, enabling the safe execution of highly exothermic or rapid reactions that are often challenging in batch mode. vapourtec.comchemanager-online.com

Automated synthesis platforms, when combined with flow chemistry, can accelerate reaction optimization and the generation of compound libraries. nih.govsyrris.com These systems can automatically vary reaction conditions to rapidly identify the optimal parameters for the synthesis of this compound. syrris.com Furthermore, the digitization of chemical synthesis, where synthetic routes are designed by artificial intelligence and executed by robotic platforms, is an emerging frontier that could revolutionize the production of complex molecules. nih.govdrugtargetreview.com This approach allows for the rapid, on-demand synthesis of compounds, which is particularly valuable for producing molecules with short-lived intermediates or for rapid screening in drug discovery. nih.gov The modular and customizable nature of automated flow systems also facilitates multi-step syntheses in a continuous manner, reducing manual handling and the potential for error. researchgate.net

The adoption of flow chemistry and automation for the synthesis of this compound could lead to more robust, sustainable, and cost-effective manufacturing processes. chemanager-online.com

Exploration of Photocatalytic and Electrocatalytic Transformations

The unique electronic properties of this compound, arising from the presence of multiple halogen substituents, make it an intriguing candidate for novel transformations driven by photocatalysis and electrocatalysis. These emerging fields in organic synthesis offer mild and selective methods for bond formation and functionalization, often under conditions that are inaccessible through traditional thermal methods. researchgate.netrsc.org

Photocatalysis , which utilizes visible light to drive chemical reactions, has the potential to enable a range of new transformations for this aldehyde. researchgate.net For instance, photocatalytic cross-coupling reactions could be explored to selectively functionalize the C-Br or C-I bonds. acs.orgrsc.orgnih.govchemrxiv.orgresearchgate.net The development of new photocatalysts, including organic dyes and transition metal complexes, could allow for the precise activation of specific C-H or C-halogen bonds, leading to novel derivatives. rsc.orgacs.orgbeilstein-journals.org Late-stage C-H functionalization via photocatalysis is a particularly attractive strategy for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.net

Electrocatalysis , which employs an electric current to drive redox reactions, offers another powerful tool for the transformation of polyhalogenated aromatics. researchgate.netdntb.gov.uabohrium.comnih.gov The electrochemical reduction of the C-Br or C-I bonds in this compound could be selectively achieved by controlling the electrode potential. This could lead to the formation of aryl radicals or anions that can be trapped with various electrophiles to generate a diverse array of derivatives. researchgate.net Electrochemical methods can also be combined with aminocatalysis to achieve asymmetric functionalization of the aldehyde group. unipd.itnih.gov The development of efficient and selective electrocatalytic systems, including the design of novel electrode materials and redox mediators, will be crucial for unlocking the full potential of this technology for the synthesis of complex molecules like this compound. beilstein-journals.orgchinesechemsoc.org

The exploration of both photocatalytic and electrocatalytic reactions represents a frontier in the chemistry of polyhalogenated benzaldehydes, promising new and efficient pathways to novel molecular architectures.

Rational Design of Novel Derivatives with Tuned Reactivity

The diverse substitution pattern of this compound provides a unique scaffold for the rational design of novel derivatives with fine-tuned reactivity and biological activity. Future research will likely focus on leveraging the distinct electronic and steric properties of the halogen substituents to create new molecules for applications in medicinal chemistry and materials science. mdpi.comgrafiati.comresearchgate.net

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new derivatives. mdpi.comresearchgate.net By systematically modifying the substituents on the aromatic ring, researchers can explore how changes in the molecular structure affect its biological targets or material properties. For example, the replacement of one of the halogen atoms with other functional groups could lead to compounds with enhanced potency or selectivity as enzyme inhibitors or receptor modulators. The position and nature of the halogen atoms can significantly influence the binding affinity of a molecule to its biological target through halogen bonding and other non-covalent interactions. mdpi.com

The aldehyde functional group also serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds. Condensation with various amines, hydrazines, or other nucleophiles can yield a plethora of imines, hydrazones, and other derivatives with potential biological activities. mdpi.com The rational design of these derivatives, guided by an understanding of their intended application, will be a key driver of innovation. For instance, the design of new ligands for catalysis or novel building blocks for the synthesis of complex organic materials are promising areas of exploration. acs.org

The table below illustrates potential avenues for the rational design of derivatives based on the this compound scaffold.

| Derivative Type | Potential Modification | Rationale/Potential Application |

| Amine Derivatives | Reaction of the aldehyde with primary or secondary amines | Synthesis of Schiff bases with potential antimicrobial or anticancer activity. |

| Hydrazone Derivatives | Condensation with hydrazines or substituted hydrazines | Creation of compounds with anticonvulsant, antidepressant, or analgesic properties. |

| Alcohol Derivatives | Reduction of the aldehyde to a benzyl (B1604629) alcohol | A precursor for further functionalization or as a building block in polymer synthesis. |

| Carboxylic Acid Derivatives | Oxidation of the aldehyde to a carboxylic acid | Synthesis of potential anti-inflammatory agents or ligands for metal-organic frameworks. |

| Cross-Coupling Products | Suzuki, Stille, or Sonogashira coupling at the C-I or C-Br position | Introduction of aryl, alkyl, or alkynyl groups to explore new chemical space for drug discovery. |

Advanced Computational Methodologies for Predicting Complex Reactivity

Advanced computational methodologies are set to play an increasingly vital role in understanding and predicting the complex reactivity of molecules like this compound. nih.govresearchgate.netrsc.orgnih.gov The presence of three different halogen atoms on the aromatic ring presents a significant challenge for predicting regioselectivity in chemical reactions. Computational chemistry offers powerful tools to address this challenge and guide synthetic efforts. rsc.org

Density Functional Theory (DFT) is a key computational method that can be used to calculate the electronic structure and properties of molecules. nih.govresearchgate.netnih.gov By modeling the transition states of potential reaction pathways, DFT can help predict the most likely site of reaction for electrophilic or nucleophilic attack, as well as in cross-coupling reactions. For this compound, DFT calculations could elucidate the relative reactivity of the C-Br versus the C-I bond in various catalytic cycles, aiding in the design of selective functionalization strategies.

Machine Learning (ML) models are also emerging as a powerful tool for predicting chemical reactivity. rsc.orgnih.govresearchgate.netacs.org By training on large datasets of experimental reaction outcomes, ML models can learn to predict the yield or selectivity of a reaction for a new set of reactants. nih.govacs.org For a molecule like this compound, an ML model could be developed to predict the outcome of a cross-coupling reaction based on the catalyst, ligands, and reaction conditions used. This predictive capability can significantly accelerate the discovery of new reactions and optimize existing ones.